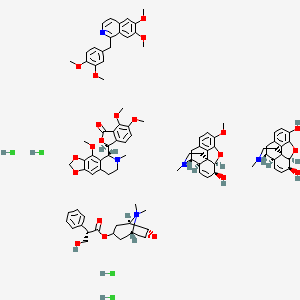
Spasmofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spasmofen, also known as this compound, is a useful research compound. Its molecular formula is C95H112Cl4N5O21+ and its molecular weight is 1801.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Efficacy in Acute Renal Colic
One of the primary applications of Spasmofen is in the treatment of acute renal colic. A clinical study conducted with 80 patients compared the efficacy of this compound to ketorolac, a commonly used analgesic. The results indicated that:
- Treatment Success : 87.5% of patients treated with this compound reported significant pain relief (from severe or moderate to mild or none) after 60 minutes, compared to 82.5% for those treated with ketorolac. However, this difference was not statistically significant (p=0.755) .
- Pain Reduction : The mean percentage reduction in visual pain analog scale (VPAS) scores at 60 minutes was significantly higher for this compound (92.36%) compared to ketorolac (75.06%), with a p-value of 0.0466 indicating statistical significance .
Comparative Studies
In another study examining fixed-dose combinations of non-steroidal anti-inflammatory drugs (NSAIDs) and spasmolytic agents, it was noted that the combination of antispasmodics with NSAIDs like ketoprofen enhances overall treatment efficacy for acute spasmodic pain .
Table 1: Summary of Clinical Findings on this compound
| Study Parameter | This compound Group | Ketorolac Group | Statistical Significance |
|---|---|---|---|
| Treatment Success (60 min) | 87.5% | 82.5% | p=0.755 |
| Mean % Reduction in VPAS (15 min) | 61.82% | 64.76% | p=0.795 |
| Mean % Reduction in VPAS (60 min) | 92.36% | 75.06% | p=0.0466 |
Safety Profile
The safety profile of this compound has been assessed alongside its efficacy. The combination appears to be well-tolerated among patients, with minimal adverse effects reported during clinical trials . This makes it a suitable option for emergency departments where rapid pain relief is essential.
Propiedades
Número CAS |
82824-08-6 |
|---|---|
Fórmula molecular |
C95H112Cl4N5O21+ |
Peso molecular |
1801.7 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;tetrahydrochloride |
InChI |
InChI=1S/C22H23NO7.C20H21NO4.C18H24NO4.C18H21NO3.C17H19NO3.4ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h5-6,9,17-18H,7-8,10H2,1-4H3;5-8,10-12H,9H2,1-4H3;3-7,12-17,20H,8-10H2,1-2H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;4*1H/q;;+1;;;;;;/t17-,18+;;12?,13-,14-,15+,16+,17-;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;;/m1.100..../s1 |
Clave InChI |
RTUUSLSZUVZNDS-NHDGDHBCSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1([C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |
Sinónimos |
spasmofen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















